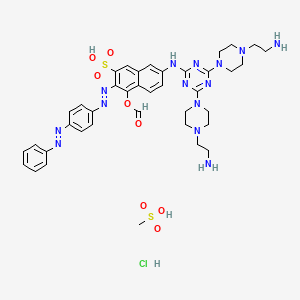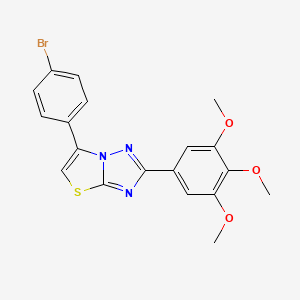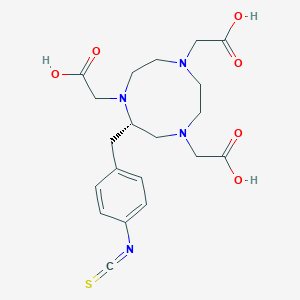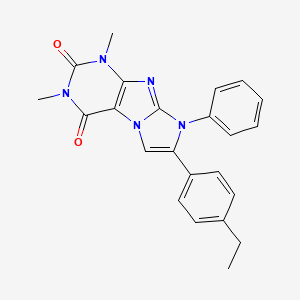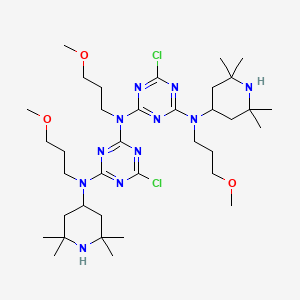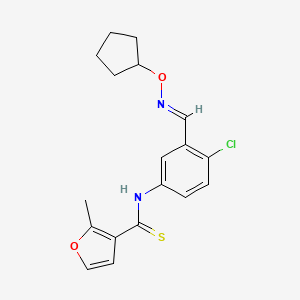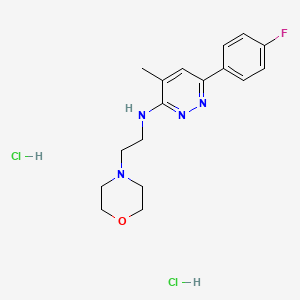
2,3-Dihydro-5,7-diaminothiazolo(3,2-a)pyrimidin-4-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-二氢-5,7-二氨基噻唑并[3,2-a]嘧啶-4-鎓溴化物是一种属于噻唑并嘧啶家族的杂环化合物。这些化合物以其显著的生物活性而闻名,并在药物化学中因其潜在的治疗应用而被广泛研究。
准备方法
合成路线和反应条件
2,3-二氢-5,7-二氨基噻唑并[3,2-a]嘧啶-4-鎓溴化物的合成通常涉及 3,4-二氢嘧啶-2-硫酮与亲电试剂的环缩合反应。 一种常见的方法包括 1,2,3,4-四氢嘧啶衍生物与乙炔二羧酸二乙酯在叔丁基异氰化物存在下的反应 。 另一种方法涉及甲醇对噻唑并[3,2-a]嘧啶的 2-芳基亚甲基衍生物的亲核加成,然后进行分子内重排 .
工业生产方法
化学反应分析
反应类型
2,3-二氢-5,7-二氨基噻唑并[3,2-a]嘧啶-4-鎓溴化物会经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的亚砜或砜。
还原: 还原反应可以将该化合物转化为其二氢衍生物。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺和硫醇等亲核试剂。 反应条件通常涉及乙醇或甲醇等溶剂,可能需要催化剂或特定的温度和压力设置 .
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生亚砜或砜,而取代反应可以产生各种取代的噻唑并嘧啶衍生物 .
科学研究应用
2,3-二氢-5,7-二氨基噻唑并[3,2-a]嘧啶-4-鎓溴化物有几个科学研究应用:
化学: 它被用作合成更复杂杂环化合物的构建块。
生物学: 该化合物表现出显著的生物活性,包括抗菌、抗肿瘤和抗炎特性.
作用机制
2,3-二氢-5,7-二氨基噻唑并[3,2-a]嘧啶-4-鎓溴化物的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物的生物活性通常归因于其抑制参与疾病过程的酶或受体的能力。 例如,它可以抑制二氢叶酸还原酶,这是一种对 DNA 合成至关重要的酶,从而发挥其抗肿瘤作用 。 确切的分子靶点和途径可能会因所研究的特定生物活性而异 .
相似化合物的比较
类似化合物
噻唑并[3,2-a]吡啶: 这些化合物具有相似的噻唑-嘧啶稠环结构,并表现出类似的生物活性.
呋喃并[2,3-d]噻唑并[3,2-a]嘧啶: 这些化合物具有与噻唑并嘧啶结构稠合的呋喃环,以其多样的生物活性而闻名.
独特性
2,3-二氢-5,7-二氨基噻唑并[3,2-a]嘧啶-4-鎓溴化物因其特定的取代模式以及溴离子的存在而独一无二,这会影响其化学反应性和生物活性。 它能够进行各种化学反应及其显著的生物活性使其成为科学研究和潜在治疗应用的宝贵化合物 .
属性
CAS 编号 |
92629-50-0 |
|---|---|
分子式 |
C6H9BrN4S |
分子量 |
249.13 g/mol |
IUPAC 名称 |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-4-ium-5,7-diamine;bromide |
InChI |
InChI=1S/C6H8N4S.BrH/c7-4-3-5(8)10-1-2-11-6(10)9-4;/h3H,1-2H2,(H3,7,8);1H |
InChI 键 |
PDRAANAQZYWCBL-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=NC(=CC(=[N+]21)N)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


